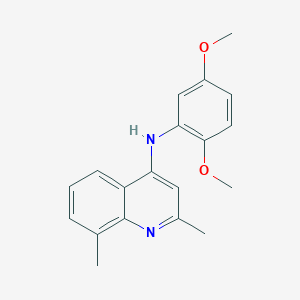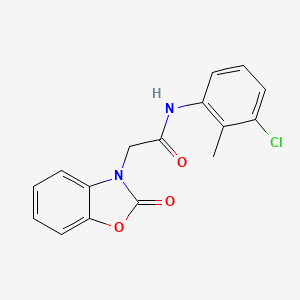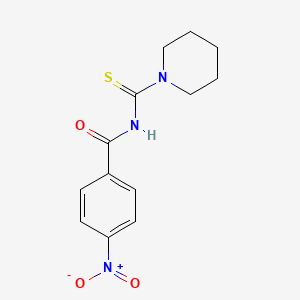
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline, also known as PTTQ, is a compound that has been studied extensively for its potential therapeutic applications. This molecule is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities. PTTQ has been shown to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. In We will also discuss future directions for research on this promising molecule.
Wissenschaftliche Forschungsanwendungen
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to cells. Additionally, 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases such as arthritis. 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its neuroprotective properties, as it has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to exert its effects through a variety of pathways. 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It may also modulate the activity of various enzymes and signaling pathways involved in inflammation and cellular stress responses.
Biochemical and Physiological Effects:
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may help to protect against oxidative stress. Additionally, 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to reduce the production of inflammatory cytokines and chemokines, which may help to alleviate inflammation. In animal models, 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to improve cognitive function and reduce neuronal damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its diverse pharmacological properties, which make it a promising candidate for the treatment of various diseases. Additionally, 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to be relatively stable and easy to synthesize, which may make it a more practical option for research studies. However, one limitation of using 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline is that its exact mechanism of action is not fully understood, which may make it more difficult to design experiments that target specific pathways or mechanisms.
Zukünftige Richtungen
There are many potential future directions for research on 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully elucidate the mechanisms of action of 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline and to determine its potential applications in other areas such as cancer research and cardiovascular disease. Finally, the development of new synthesis methods and analogs of 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline may help to improve its pharmacological properties and increase its potential for therapeutic use.
Synthesemethoden
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multi-step process. One common method involves the reaction of 3-pyridinemethanol with cyclohexanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting intermediate is then reduced with sodium borohydride to yield 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline. Other methods involve the use of different starting materials or reaction conditions.
Eigenschaften
IUPAC Name |
2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-6-15-12-17(9-7-14(15)5-1)11-13-4-3-8-16-10-13/h1-6,8,10H,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIDQMAMWHXXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-chloro-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5683865.png)
![2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5683870.png)
![2-[(diethylamino)thio]-1H-benzimidazole](/img/structure/B5683877.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683905.png)

![2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5683913.png)


![ethyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5683927.png)
![N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5683935.png)
![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5683948.png)
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B5683955.png)
